3-Chloro-4-nitropyridine N-oxide

Catalog No.
S1518345
CAS No.
76439-45-7
M.F
C5H3ClN2O3
M. Wt
174.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-nitropyridine N-oxide

CAS Number

76439-45-7

Product Name

3-Chloro-4-nitropyridine N-oxide

IUPAC Name

3-chloro-4-nitro-1-oxidopyridin-1-ium

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.54 g/mol

InChI

InChI=1S/C5H3ClN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H

InChI Key

MBHLTDWOVIYXEW-UHFFFAOYSA-N

SMILES

C1=C[N+](=CC(=C1[N+](=O)[O-])Cl)[O-]

Canonical SMILES

C1=C[N+](=CC(=C1[N+](=O)[O-])Cl)[O-]

3-Chloro-4-nitropyridine N-oxide is a highly activated, di-substituted heterocyclic building block primarily procured for its utility in regioselective nucleophilic aromatic substitution (SNAr) and complex pyridine synthesis . Featuring an N-oxide moiety that strongly activates both the 4-nitro and 3-chloro positions, this compound serves as a critical precursor for pharmaceutical and agrochemical intermediates . In industrial and laboratory workflows, it is valued over simpler un-oxidized pyridines because the N-oxide not only directs substitution but also enhances the overall electrophilicity of the ring, allowing for precise functionalization under relatively mild conditions before any optional downstream deoxygenation.

Substituting 3-Chloro-4-nitropyridine N-oxide with closely related analogs, such as 4-chloro-3-nitropyridine or un-oxidized 3,4-dichloropyridine, fundamentally alters reaction regioselectivity and yield [1]. The N-oxide group is not merely a protective or solubility-enhancing feature; it actively dictates the site of nucleophilic attack. For instance, attempting to synthesize 3-substituted architectures using 4-chloro-3-nitropyridine results in preferential displacement at the 4-position by soft nucleophiles like thiolates, yielding the incorrect regioisomer [1]. Consequently, buyers must procure this exact N-oxide form to ensure predictable C3-substitution and to bypass the complex purification bottlenecks associated with non-specific halogenation.

Inverted Regioselectivity in Nucleophilic Aromatic Substitution

The most defining procurement advantage of 3-Chloro-4-nitropyridine N-oxide is its inverted regioselectivity during SNAr reactions. Research demonstrates that when reacting with thiolate nucleophiles (such as 3-mercapto-2(1H)-pyridinone salts), the 3-chloro substituent is preferentially displaced over the 4-nitro group [1]. In stark contrast, using the comparator 4-chloro-3-nitropyridine results in the displacement of the 4-chloro substituent, yielding the incorrect regioisomer (e.g., 1,8-diazaphenoxathiine instead of the targeted 2,6-diazaphenoxathiine architecture) [1]. This inversion of reactivity is strictly dependent on the N-oxide and the specific substitution pattern.

Evidence DimensionSite of nucleophilic displacement by thiolates
Target Compound DataPreferential displacement of the 3-chloro substituent
Comparator Or Baseline4-chloro-3-nitropyridine (Displacement of the 4-chloro substituent)
Quantified DifferenceComplete inversion of regioselectivity (C3 vs C4 attack)
ConditionsReaction with 3-mercapto-2(1H)-pyridinone disodium salt

Procuring this exact isomer is mandatory for synthesizing 3-substituted-4-nitropyridine derivatives, as standard analogs will irreversibly direct the nucleophile to the wrong carbon.

Traceless Ring Activation via Reversible N-Oxidation

The N-oxide moiety in 3-Chloro-4-nitropyridine N-oxide acts as a powerful, traceless activating group that enables complex SNAr reactions kinetically impossible on un-oxidized baselines. For instance, attempting direct thiolate displacement on 3,4-dichloropyridine fails to yield the targeted regiochemistry [1]. By utilizing the highly activated N-oxide, chemists can achieve selective C3-displacement. Crucially, post-substitution, the N-oxide can be cleanly and quantitatively removed using mild reducing agents such as phosphorus trichloride (PCl3), yielding the final un-oxidized heterocycle [1].

Evidence DimensionPost-substitution deoxygenation efficiency
Target Compound DataComplete deoxygenation to the target heterocycle using PCl3
Comparator Or BaselineUn-oxidized 3,4-dichloropyridine (Fails initial SNAr step)
Quantified DifferenceEnables a 2-step substitution-reduction sequence that bypasses the unreactive baseline
ConditionsReduction with PCl3 in chloroform or dichloromethane

Procuring the N-oxide form allows process chemists to leverage its enhanced electrophilicity for difficult substitutions, while retaining the ability to easily revert to the free pyridine base.

Exclusive Precursor for 1,8-Diazaphenoxaselenine Cores

When constructing complex selenium-containing heterocycles, the choice of the pyridine precursor strictly limits the structural outcome. Research demonstrates that reacting the dianion of 3-hydroxypyridine-2(1H)-selone with 3-Chloro-4-nitropyridine 1-oxide yields a mixture where the 1,8-diazaphenoxaselenine N-oxide isomer predominates (which is then reduced via PCl3)[1]. In contrast, using the comparator 2-chloro-3-nitropyridine exclusively yields 1,6- and 1,9-diazaphenoxaselenines, completely failing to provide the 1,8-isomer [1].

Evidence DimensionIsomeric distribution of diazaphenoxaselenines
Target Compound DataPredominant formation of the 1,8-diazaphenoxaselenine core
Comparator Or Baseline2-chloro-3-nitropyridine (Yields only 1,6- and 1,9-isomers)
Quantified DifferenceExclusive access to the 1,8-isomer vs. 0% yield with the comparator
ConditionsReaction with 3-hydroxypyridine-2(1H)-selone dianion, followed by PCl3 reduction

For materials science and specialized drug discovery, procuring this specific compound is the only viable synthetic pathway to isolate the 1,8-diazaphenoxaselenine architecture.

Synthesis of 2,6-Diazaphenoxathiine Analogs

Directly leveraging the regioselective displacement of the 3-chloro group (as outlined in Section 3), this compound is the premier precursor for synthesizing 2,6-diazaphenoxathiine analogs[1]. It is specifically chosen over 4-chloro-3-nitropyridine to ensure the correct structural alignment when reacted with thiolate nucleophiles.

Traceless Activation in Multi-Step Pyridine Functionalization

In multi-step pyridine functionalization, this compound is utilized to bypass the unreactive nature of un-oxidized pyridines[1]. By subjecting the post-SNAr intermediates to PCl3 reduction, process chemists can reliably generate complex un-oxidized pyridines that are inaccessible via direct methods.

Development of Novel Selenium-Containing Heterocycles

Due to its unique directing effects, this compound serves as the exclusive starting material for the isolation of 1,8-diazaphenoxaselenine architectures [2]. It allows for specific selenium-nucleophile cyclizations that fail with 2-chloro-3-nitropyridine baselines.

XLogP3

0.3

Wikipedia

3-Chloro-4-nitropyridine 1-oxide

Dates

Last modified: 08-15-2023

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